

What is Bis-SS-C3-sulfo-NHS ester?

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Compound of Interest

Compound Name: Bis-SS-C3-sulfo-NHS ester

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An In-Depth Technical Guide to Bis(sulfosuccinimidyl) 3,3'-dithiopropionate (**Bis-SS-C3-sulfo-NHS ester** / DTSSP)

Introduction

Bis-SS-C3-sulfo-NHS ester, more commonly known by its synonym DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)), is a homobifunctional, water-soluble, and cleavable crosslinking agent. It is designed to covalently link proteins or other molecules that possess primary amines. Its architecture features two amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a spacer arm that contains a disulfide bond.

The key features of DTSSP make it a versatile tool for researchers in proteomics, structural biology, and drug development:

- Amine-Reactivity: The sulfo-NHS esters react efficiently with primary amines (-NH₂) found on lysine residues and the N-terminus of proteins, forming stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-8.5)[1][2][3].
- Water Solubility: The inclusion of sulfonate (-SO₃) groups on the NHS rings renders the
 molecule highly water-soluble[1][4][5]. This eliminates the need for organic solvents like
 DMSO or DMF, which can be detrimental to protein structure and stability[5].
- Membrane Impermeability: The charged sulfonate groups also prevent the crosslinker from passing through cell membranes, making DTSSP an ideal reagent for specifically studying cell surface protein interactions[1][2][4].



Cleavability: The central disulfide bond within the spacer arm can be easily cleaved using
common reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine
(TCEP)[1][4][6][7]. This reversibility is crucial for applications such as identifying crosslinked
peptides in mass spectrometry or releasing conjugated molecules from an antibody.

Core Technical Specifications

All quantitative data for DTSSP is summarized in the tables below for clear reference and comparison.

Table 1: Chemical and Physical Properties

Property	Value Value	Reference(s)
Synonyms	DTSSP, Sulfo-DSP, DTBSSP	[7][8]
Molecular Formula	C14H16N2O14S4	[9]
Molecular Weight	608.51 g/mol	[4][7][8]
Spacer Arm Length	12.0 Å	[4][7][8]
CAS Number	81069-02-5	[7][8]
Solubility	Water Soluble (>6 mg/mL)	[1]
Reactivity	Primary Amines (-NH ₂)	[1][4]

Table 2: Reaction and Cleavage Conditions



Parameter	Recommended Conditions	Reference(s)
Crosslinking Reaction pH	7.2 - 8.5	[3][10]
Crosslinking Buffers	Phosphate, Bicarbonate, HEPES, Borate (non-amine)	[10]
Crosslinking Incubation	30-120 minutes at Room Temperature (or 2-4 hours at 4°C)	[3]
Cleavage Reagent (DTT)	10-100 mM	[1][11][12]
DTT Cleavage Incubation	15-60 minutes at 37°C	[11][12]
Cleavage Reagent (TCEP)	10-50 mM (or molar excess)	[1][13]
TCEP Cleavage Incubation	5-30 minutes at Room Temperature	[14]

Mechanisms and Workflows Chemical Structure of DTSSP

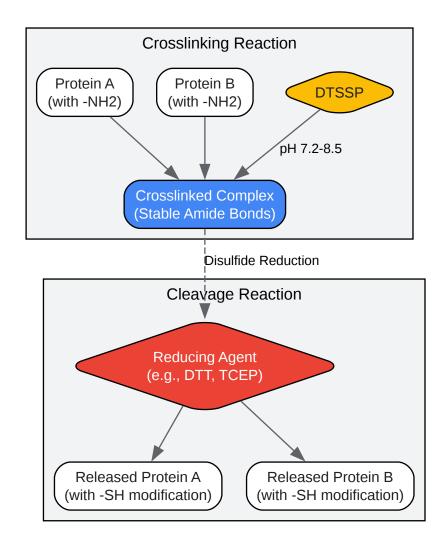
The diagram below illustrates the molecular structure of DTSSP, highlighting the two terminal sulfo-NHS ester groups and the central, cleavable disulfide bond.

Caption: Molecular structure of DTSSP.

Crosslinking and Cleavage Mechanism

The crosslinking reaction proceeds via nucleophilic attack from a primary amine on the carbonyl carbon of the sulfo-NHS ester, forming a stable amide bond and releasing sulfo-N-hydroxysuccinimide. The disulfide bond can then be reduced by a thiol-containing reagent like DTT, breaking the crosslink.





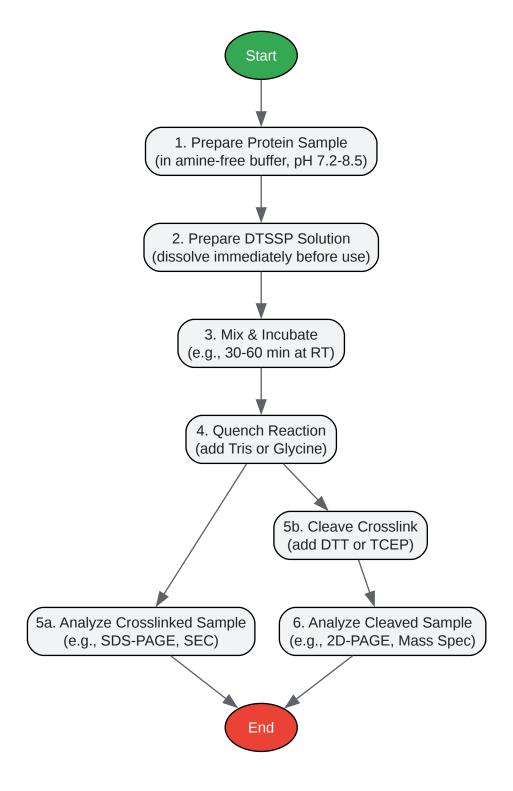
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Caption: Reaction pathway for protein crosslinking and subsequent cleavage.

General Experimental Workflow

A typical experiment involves preparing the protein and crosslinker, performing the reaction, quenching excess reagent, and then proceeding to analysis or cleavage.





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Caption: General experimental workflow for protein crosslinking with DTSSP.

Experimental Protocols



Important: DTSSP is moisture-sensitive. Always equilibrate the vial to room temperature before opening to prevent condensation. Prepare DTSSP solutions immediately before use as the sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions.

Protocol for Protein Crosslinking

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions (e.g., molar excess of crosslinker, incubation time) may need to be determined empirically for specific applications.

- Buffer Preparation: Prepare a suitable amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS) or HEPES buffer, adjusted to pH 7.2-8.0.
- Sample Preparation: Dissolve or dialyze the protein(s) of interest into the reaction buffer at a desired concentration (typically 0.1-5 mg/mL).
- DTSSP Reconstitution: Immediately before use, dissolve DTSSP in the reaction buffer to create a stock solution (e.g., 10-25 mM). For example, to make a 20 mM solution, dissolve ~12.2 mg of DTSSP in 1 mL of buffer.
- Crosslinking Reaction: Add a calculated amount of the DTSSP stock solution to the protein sample. A 20- to 100-fold molar excess of DTSSP to protein is a common starting point.
 - Example: For a 1 mL reaction of a 50 μM protein solution, adding 50 μL of 20 mM DTSSP yields a final crosslinker concentration of ~1 mM (a 20-fold molar excess).
- Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice. Longer incubation times or higher temperatures can increase crosslinking efficiency but may also increase non-specific interactions and protein aggregation.
- Quenching: Stop the reaction by adding a quenching buffer containing primary amines. Add Tris-HCl or Glycine to a final concentration of 20-50 mM and incubate for an additional 15 minutes at room temperature.
- Downstream Processing: The crosslinked sample is now ready for analysis. Excess reagent
 and byproducts can be removed by dialysis or size-exclusion chromatography (desalting
 columns) if necessary for the downstream application.



Protocol for Cleavage of Disulfide Bonds

- Sample Preparation: Ensure the crosslinked sample is in a suitable buffer (pH is less critical for DTT but typically performed between pH 7.5-8.5).
- DTT Addition: Add DTT from a stock solution (e.g., 1 M in water) to the sample to achieve a final concentration of 20-50 mM[1].
- Incubation: Incubate the reaction for 30-60 minutes at 37°C.
- Analysis: The cleaved sample is ready for analysis (e.g., by SDS-PAGE, where the reducing agent in the sample buffer will also perform the cleavage).

TCEP is a potent, odorless reducing agent that is stable over a wide pH range and does not contain thiols, which can be an advantage in certain downstream applications[14][15].

- Sample Preparation: Ensure the crosslinked sample is in a suitable buffer. TCEP is effective
 over a broad pH range (1.5-9.0)[14].
- TCEP Addition: Add TCEP-HCl from a freshly prepared stock solution (e.g., 0.5 M, neutralized to pH ~7.0 with NaOH) to the sample to a final concentration of 10-50 mM.
- Incubation: Incubate for 5-30 minutes at room temperature. The reaction is typically very rapid[14].
- Analysis: The cleaved sample is ready for immediate downstream processing. Unlike DTT, TCEP does not need to be removed prior to subsequent reactions with sulfhydryl-reactive reagents like maleimides[15].

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